[(3,4-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine
Description
(3,4-Dichlorophenyl)methylamine is a tertiary amine featuring a 3,4-dichlorophenylmethyl group attached to a branched 3-methylbutan-2-yl amine.
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)9(3)15-7-10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
LERNFONGJWMQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of (3,4-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(3,4-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
| Compound Name | Substituent Positions | Amine Group | Key Activity (IC₅₀ or EC₅₀) | Source |
|---|---|---|---|---|
| (3,4-Dichlorophenyl)methylamine | 3,4-Cl₂ | 3-Methylbutan-2-yl | N/A | |
| BD 1008 | 3,4-Cl₂ | Pyrrolidinyl ethyl | Sigma receptor ligand | |
| Compound 24 (Bfl-1 inhibitor) | 3,4-Cl₂ | 3-Methyl-piperazino (R) | 0.6 μM (Bfl-1 IC₅₀) | |
| dl-1-(2,4-Dichlorophenyl)-2-t-butyl-aminoethanol | 2,4-Cl₂ | t-Butyl-aminoethanol | Inhibits FFA release at >10⁻⁴ M |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) |
|---|---|---|---|
| (3,4-Dichlorophenyl)methylamine | C₁₂H₁₇Cl₂N | 246.18 | ~3.5 |
| (2,4-Dichlorophenyl)methylamine | C₁₂H₁₇Cl₂N | 246.18 | ~3.4 |
| BD 1008 | C₁₅H₂₁Cl₂N₂ | 316.25 | ~2.8 |
Biological Activity
(3,4-Dichlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and comparative analysis with similar compounds based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 246.18 g/mol. Its structure consists of a dichlorophenyl group attached to a branched alkylamine, which may enhance its lipophilicity and receptor binding affinity, potentially influencing its biological activity.
Biological Activity
Research indicates that compounds with similar structures to (3,4-Dichlorophenyl)methylamine often exhibit significant biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Properties : The compound is being investigated for its ability to inhibit cell growth and induce apoptosis in cancer cells.
The mechanisms by which (3,4-Dichlorophenyl)methylamine exerts its biological effects may involve:
- Enzyme Interaction : Binding to specific enzymes or receptors, thereby modulating their activity.
- Cell Signaling Pathways : Influencing cellular signaling pathways that lead to altered cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and potential advantages of (3,4-Dichlorophenyl)methylamine over structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [(3,4-Dichlorophenyl)methyl]amine | Lacks the branched alkyl group | Different solubility and reactivity |
| (3,4-Dichlorophenyl)methylamine | Contains a different branched alkyl group | Variation in biological activity |
| (3-Chlorophenyl)methylamine | Contains only one chlorine atom | Potentially lower reactivity than dichloro analogs |
The unique combination of functional groups in (3,4-Dichlorophenyl)methylamine may confer distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of [(3,4-Dichlorophenyl)methyl)(3-methylbutan-2-yl)amine exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values indicated effective inhibition at concentrations lower than those required for many traditional chemotherapeutics.
- Antimicrobial Studies : Research has shown that the compound displays inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
